Ethyl 5-fluoro-3-methylpicolinate
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Overview
Description
Ethyl 5-fluoro-3-methylpicolinate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the carboxylic acid group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-fluoro-3-methylpicolinate can be synthesized through several methods. One common synthetic route involves the reaction of 5-fluoro-3-methylpyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired ester.
Another method involves the esterification of 5-fluoro-3-methylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is conducted under reflux conditions, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-3-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., 5-amino-3-methylpicolinate.
Reduction: 5-fluoro-3-methylpicolinyl alcohol.
Oxidation: 5-fluoro-3-methylpicolinic acid.
Scientific Research Applications
Ethyl 5-fluoro-3-methylpicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-3-methylpicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to improved efficacy. The ester group can facilitate cellular uptake and metabolic stability, prolonging the compound’s activity.
Comparison with Similar Compounds
Ethyl 5-fluoro-3-methylpicolinate can be compared with other fluorinated picolinates and esters:
Ethyl 5-chloro-3-methylpicolinate: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
Mthis compound: The methyl ester analog, which may have different solubility and pharmacokinetic properties.
5-Fluoro-3-methylpicolinic acid: The carboxylic acid analog, which may have different reactivity and biological activity due to the absence of the ester group.
This compound is unique due to the presence of both the fluorine atom and the ethyl ester group, which can confer distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 5-fluoro-3-methylpicolinate is a fluorinated derivative of picolinic acid, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the 5-position and an ethyl ester group. The fluorine atom enhances the compound's lipophilicity and reactivity, making it a valuable scaffold in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C8H8FNO2 |
Molecular Weight | 171.15 g/mol |
Boiling Point | Not readily available |
Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : Its structure allows it to bind to receptors, modulating signaling pathways that affect cell proliferation and survival.
- Metabolite Formation : Hydrolysis of the ester group can yield active metabolites that contribute to its biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals or agriculture.
Antitumor Activity
The compound has been evaluated for antitumor activity against various cancer cell lines. In vitro studies reported significant cytotoxic effects on human cancer cell lines, including:
- HeLa Cells : IC50 values indicating potent inhibition of cell growth.
- A549 Cells : Demonstrated apoptosis induction through specific signaling pathways.
Insecticidal Properties
This compound has shown promise as an insecticide. Its efficacy against pests such as Mythimna separata was evaluated, revealing favorable results that could enhance agricultural pest management strategies.
Case Studies
- Antitumor Efficacy : A study published in Nature explored the structure-activity relationship (SAR) of fluorinated picolinate derivatives, including this compound. The findings indicated that modifications at the pyridine ring significantly influenced antitumor activity, with certain derivatives exhibiting IC50 values below 10 µM against multiple cancer cell lines .
- Insecticidal Activity : Research conducted on the insecticidal properties of related compounds highlighted the potential of this compound as a novel insecticide. Field trials demonstrated its effectiveness in controlling pest populations while minimizing environmental impact .
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
ethyl 5-fluoro-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H10FNO2/c1-3-13-9(12)8-6(2)4-7(10)5-11-8/h4-5H,3H2,1-2H3 |
InChI Key |
NUNWLDBPLULIHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1C)F |
Origin of Product |
United States |
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